

An In-depth Technical Guide to Boc-Val-Ala: Structure, Synthesis, and Application

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Compound of Interest

Compound Name: (tert-Butoxycarbonyl)-L-valyl-L-alanine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-valyl-L-alanine (Boc-Val-Ala), a dipeptide of significant interest in peptide synthesis and as a critical component in the design of antibody-drug conjugates (ADCs). This document details its chemical structure, molecular properties, and provides illustrative experimental protocols for its synthesis and characterization.

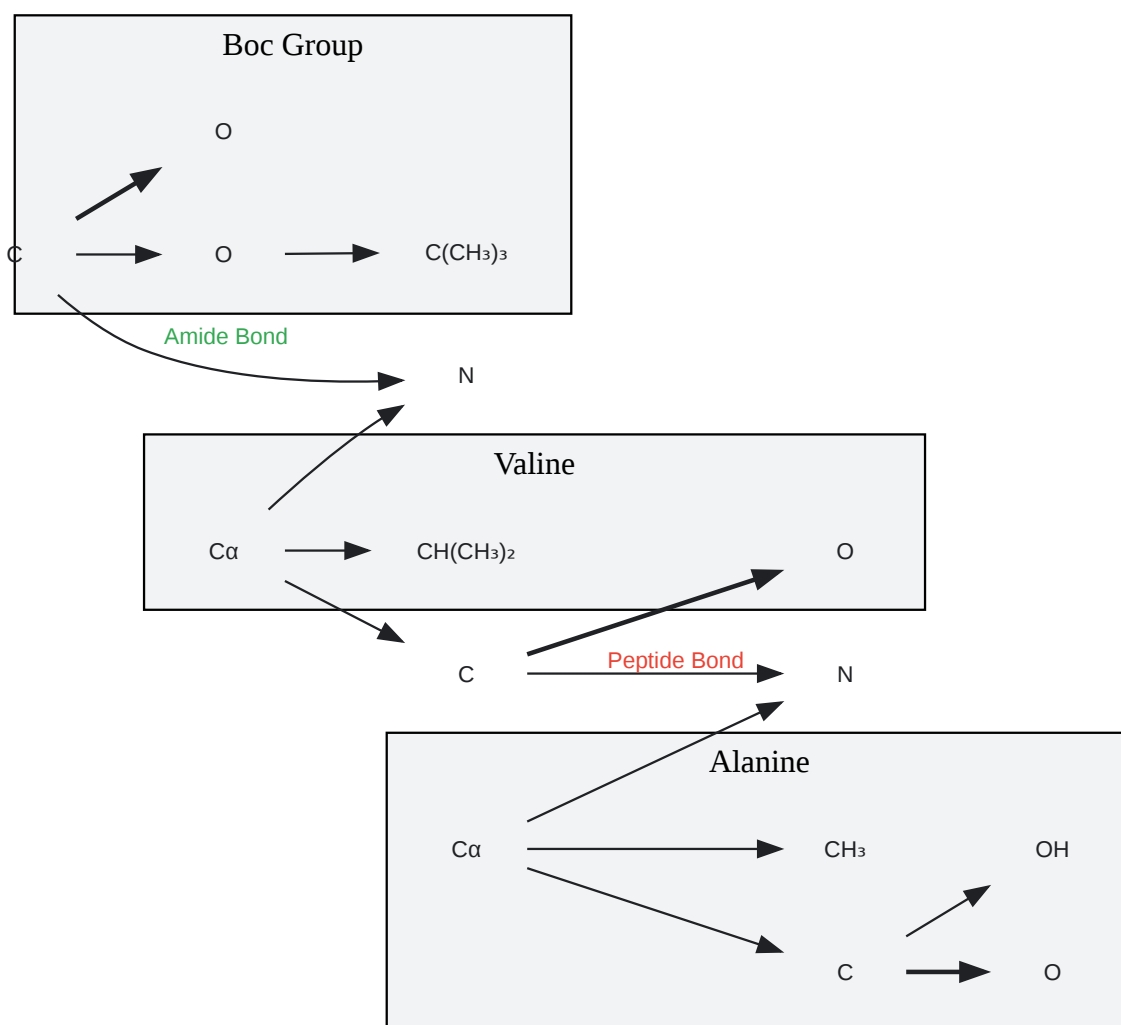
Core Data Presentation

The fundamental physicochemical properties of Boc-Val-Ala are summarized in the table below for quick reference.

Property	Value	Reference(s)
IUPAC Name	(2S)-2-[[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoic acid	
Synonyms	Boc-L-Val-L-Ala, N-(tert-Butoxycarbonyl)-L-valyl-L-alanine	
Molecular Formula	C ₁₃ H ₂₄ N ₂ O ₅	[1]
Molecular Weight	288.34 g/mol	
CAS Number	70396-18-8	[1]
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF)	

Chemical Structure

The chemical structure of Boc-Val-Ala consists of an L-valine residue N-terminally protected with a tert-butoxycarbonyl (Boc) group, linked via a peptide bond to an L-alanine residue with a free C-terminal carboxylic acid.



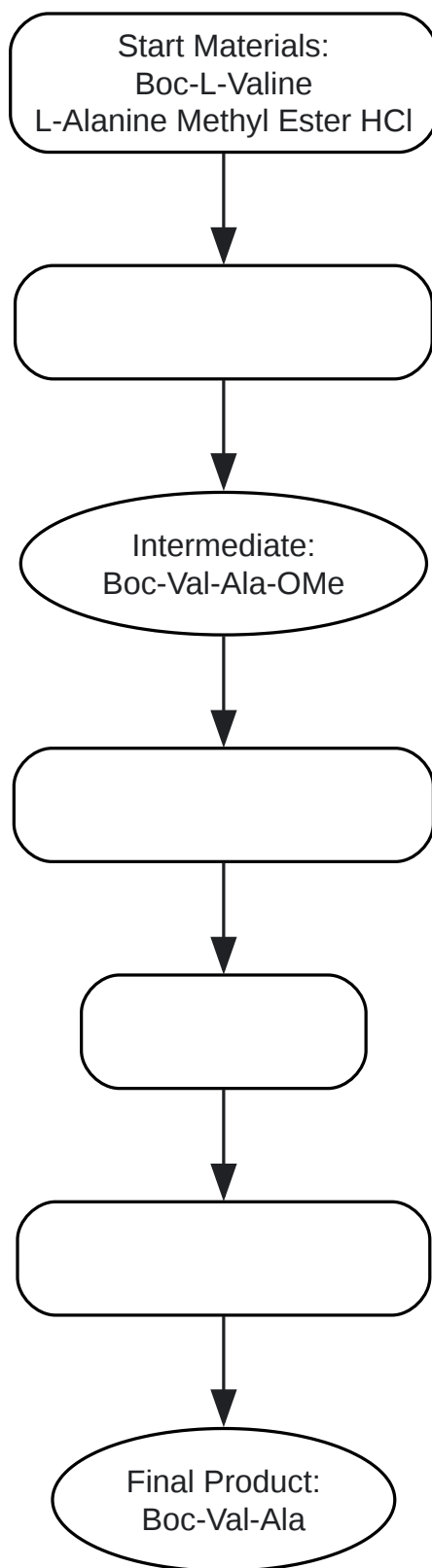
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Chemical Structure of Boc-Val-Ala.

Experimental Protocols

Solution-Phase Synthesis of Boc-Val-Ala

This protocol describes a standard solution-phase approach for the synthesis of Boc-Val-Ala, which involves the coupling of Boc-L-valine to L-alanine methyl ester, followed by the saponification of the methyl ester to yield the final product.



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Solution-Phase Synthesis Workflow.

1. Coupling of Boc-L-Valine and L-Alanine Methyl Ester Hydrochloride:

- To a solution of Boc-L-valine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).
- Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
- In a separate flask, dissolve L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF and add N,N-diisopropylethylamine (DIEA) (1.1 eq) to neutralize the hydrochloride salt.
- Add the neutralized L-alanine methyl ester solution to the activated Boc-L-valine solution.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Val-Ala-OMe.

2. Saponification of Boc-Val-Ala-OMe:

- Dissolve the crude Boc-Val-Ala-OMe in a mixture of tetrahydrofuran (THF) and water.
- Cool the solution to 0 °C and add lithium hydroxide (LiOH) (1.5 eq) portion-wise.
- Stir the mixture at 0 °C and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
- Carefully acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

3. Purification:

- Purify the crude Boc-Val-Ala by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure product.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified Boc-Val-Ala in 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD).
- ^1H NMR: Acquire a ^1H NMR spectrum. Expected signals include:
 - A singlet at ~ 1.4 ppm corresponding to the nine protons of the Boc group.
 - Multiplets in the range of 0.8-1.0 ppm for the six methyl protons of the valine side chain.
 - A multiplet around 2.1 ppm for the β -proton of the valine side chain.
 - A doublet of doublets around 4.0-4.2 ppm for the α -proton of valine.
 - A doublet around 1.3-1.4 ppm for the three methyl protons of the alanine side chain.
 - A multiplet around 4.3-4.5 ppm for the α -proton of alanine.
 - Amide protons will appear as doublets in the range of 6.5-8.5 ppm (solvent dependent).
 - The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm) or may exchange with residual water in the solvent.
- ^{13}C NMR: Acquire a ^{13}C NMR spectrum. Expected signals include:
 - Carbonyl carbons of the peptide bond and carboxylic acid in the range of 170-176 ppm.
 - The carbonyl carbon of the Boc group around 155-157 ppm.
 - The quaternary carbon of the Boc group around 80 ppm.

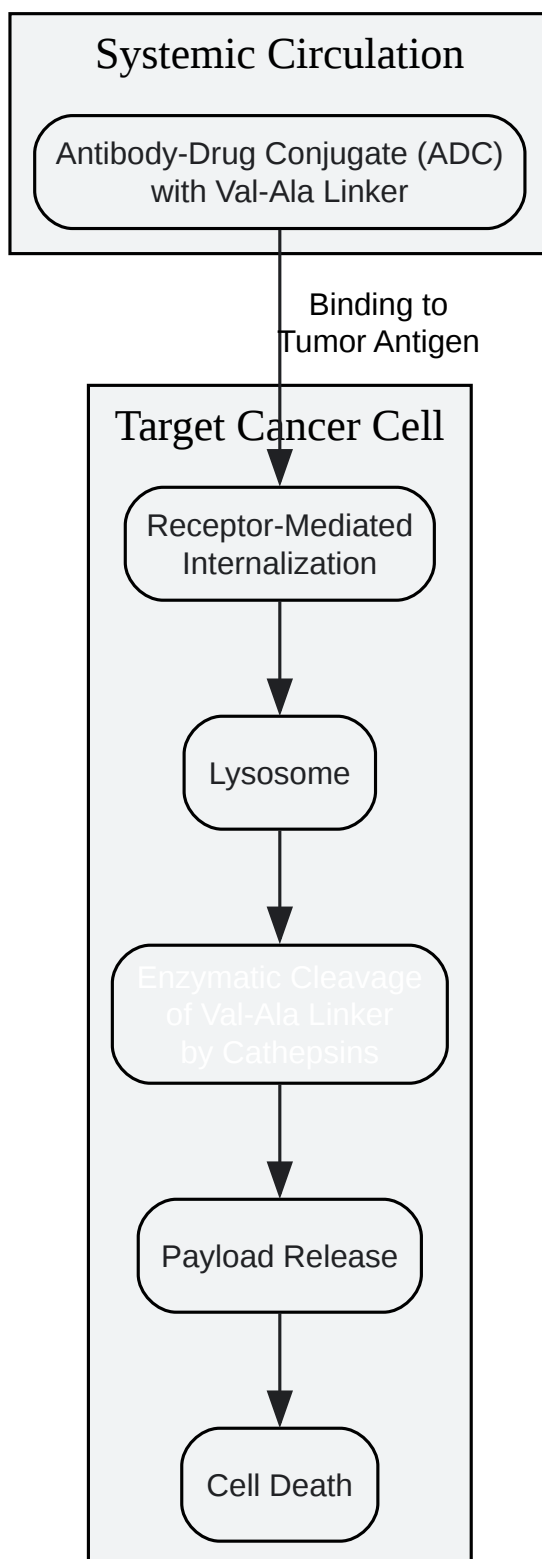
- The methyl carbons of the Boc group around 28 ppm.
- α -carbons of valine and alanine in the range of 50-60 ppm.
- Side chain carbons of valine (~30 ppm for the β -carbon and ~19 ppm for the methyl carbons) and alanine (~18 ppm for the methyl carbon).

2. Mass Spectrometry (MS):

- Technique: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of Boc-Val-Ala.
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.
- Expected Ions:
 - In positive ion mode, the protonated molecule $[M+H]^+$ is expected at m/z 289.17.
 - Adducts with sodium $[M+Na]^+$ (m/z 311.15) or potassium $[M+K]^+$ (m/z 327.13) may also be observed.
- Tandem MS (MS/MS): Fragmentation of the $[M+H]^+$ ion can be used to confirm the peptide sequence. Common fragmentation pathways for Boc-protected peptides include the neutral loss of the Boc group (100 Da) or isobutylene (56 Da). Standard b- and y-ion series from the peptide backbone cleavage would also be expected.

Application in Antibody-Drug Conjugates (ADCs)

Boc-Val-Ala serves as a precursor to the Val-Ala dipeptide linker, a critical component in many ADCs.[1] This linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[2] This targeted cleavage mechanism ensures the specific release of the cytotoxic payload within cancer cells, minimizing off-target toxicity.[2] The Val-Ala linker is noted for its favorable hydrophilicity compared to other linkers like Val-Cit, which can be advantageous when working with hydrophobic payloads.[3][4]



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